molecular formula C21H20N2O5S B11479002 N-(1,3-benzodioxol-5-yl)-2-[(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanyl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanyl]acetamide

Cat. No.: B11479002
M. Wt: 412.5 g/mol
InChI Key: PCYRSQVDLHYOKP-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5,8-DIMETHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzodioxole ring and a quinoline moiety

Preparation Methods

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5,8-DIMETHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzodioxole and quinoline intermediates, followed by their coupling through a thiol linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods would scale up these reactions, optimizing for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the quinoline ring or the thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline moiety, using reagents like alkyl halides.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5,8-DIMETHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It could be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The benzodioxole and quinoline rings can interact with the active site of the target, while the thiol group may form covalent bonds, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar compounds include other benzodioxole and quinoline derivatives. Compared to these, N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5,8-DIMETHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds are:

    1,3-Benzodioxole derivatives: Known for their aromatic stability and potential biological activity.

    Quinoline derivatives: Widely studied for their antimicrobial and anticancer properties.

Properties

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H20N2O5S/c1-12-8-19(23-21-16(26-3)7-6-15(25-2)20(12)21)29-10-18(24)22-13-4-5-14-17(9-13)28-11-27-14/h4-9H,10-11H2,1-3H3,(H,22,24)

InChI Key

PCYRSQVDLHYOKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)SCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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